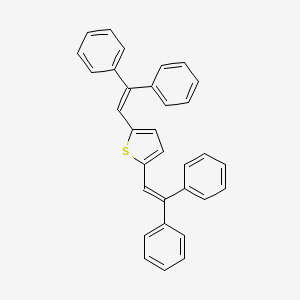
2,5-Bis(2,2-diphenylethenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(2,2-diphenylethenyl)thiophene is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(2,2-diphenylethenyl)thiophene typically involves the Sonogashira cross-coupling reaction. This method uses 2,5-diiodothiophene and two equivalents of para-substituted ethynylbenzenes as starting materials. The reaction is catalyzed by palladium and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
The reaction conditions, including temperature, solvent, and catalyst concentrations, can be optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(2,2-diphenylethenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives .
Scientific Research Applications
2,5-Bis(2,2-diphenylethenyl)thiophene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism by which 2,5-Bis(2,2-diphenylethenyl)thiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical reactions enables it to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(phenylethynyl)thiophene
- 2,5-Bis(pentafluorophenylethynyl)thiophene
- 2,5-Bis(para-carbomethoxyphenylethynyl)thiophene
Uniqueness
2,5-Bis(2,2-diphenylethenyl)thiophene is unique due to its specific electronic and optical properties. Compared to similar compounds, it offers distinct advantages in terms of fluorescence efficiency and stability, making it particularly valuable for applications in organic electronics and bioimaging .
Properties
CAS No. |
142599-10-8 |
|---|---|
Molecular Formula |
C32H24S |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2,5-bis(2,2-diphenylethenyl)thiophene |
InChI |
InChI=1S/C32H24S/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-29-21-22-30(33-29)24-32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |
InChI Key |
DSFFPBQOPQTLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















